molecular formula C23H20F2N4O3 B2610332 1-ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one CAS No. 1111158-20-3

1-ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one

Cat. No.: B2610332
CAS No.: 1111158-20-3
M. Wt: 438.435
InChI Key: QXLPQEVACKCSHP-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the fluorine atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Morpholine substitution:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one depends on its specific biological target. Potential mechanisms include:

    Inhibition of enzymes: The compound may inhibit key enzymes involved in metabolic pathways.

    Interaction with DNA/RNA: It may bind to nucleic acids, affecting their function.

    Modulation of receptors: The compound could interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Fluorinated compounds: Like fluoroquinolones, which are used as antibiotics.

    Oxadiazole derivatives: Known for their diverse biological activities.

Uniqueness

1-ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one is unique due to its combination of a quinoline core, fluorine atoms, an oxadiazole ring, and a morpholine group. This unique structure may confer specific biological activities and properties that are not present in other similar compounds.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4O3/c1-2-28-13-17(23-26-22(27-32-23)14-3-5-15(24)6-4-14)21(30)16-11-18(25)20(12-19(16)28)29-7-9-31-10-8-29/h3-6,11-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLPQEVACKCSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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